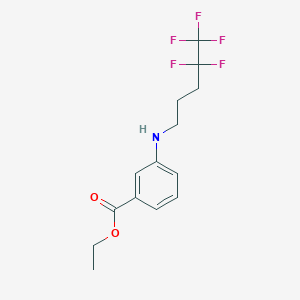
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene (MTFNB) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzene derivative that has been utilized for its unique properties, such as its high solubility in organic solvents and its low reactivity towards nucleophilic reagents. MTFNB has been studied for its ability to act as an intermediate in a variety of chemical reactions and has been used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a reagent for the detection of metals. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments.
Mécanisme D'action
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is a nitrobenzene derivative that has been used in a variety of scientific research applications. Its unique properties, such as its high solubility in organic solvents and its low reactivity towards nucleophilic reagents, make it an ideal intermediate for a variety of chemical reactions. It has been used as a catalyst for organic reactions and as a reagent for the detection of metals. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
This compound has been studied for its ability to act as an intermediate in a variety of biochemical and physiological experiments. It has been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene in laboratory experiments is its high solubility in organic solvents and its low reactivity towards nucleophilic reagents. This makes it an ideal intermediate for a variety of chemical reactions. Additionally, its ability to act as a fluorescent probe for the detection of proteins and other biomolecules makes it an ideal tool for a variety of biochemical and physiological experiments. However, this compound is also limited by its potential toxicity, as it has been shown to be cytotoxic to some cell lines.
Orientations Futures
The potential future directions for 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene include further research into its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, further research into its potential to act as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments is needed. Additionally, further research into its potential to act as an intermediate in a variety of chemical reactions is needed. Finally, further research into its potential toxicity and its effects on cell lines is needed.
Méthodes De Synthèse
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is typically synthesized through a nitration reaction of 4-methylphenylthioanisole with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction begins with the nitration of the aromatic ring of 4-methylphenylthioanisole to form a nitrobenzene derivative. This nitrobenzene can then be further nitrated with trifluoroacetic anhydride to form this compound. The reaction is typically conducted in a solvent such as acetonitrile or dichloromethane at room temperature.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfanyl-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2S/c1-9-2-4-12(5-3-9)21-13-7-10(14(15,16)17)6-11(8-13)18(19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJQSZIXXJJIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)






